molecular formula C25H37N5O4 B14051548 tert-Butyl (R)-3-(7-((1-acetylpiperidin-4-yl)oxy)-2-amino-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate

tert-Butyl (R)-3-(7-((1-acetylpiperidin-4-yl)oxy)-2-amino-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate

Cat. No.: B14051548
M. Wt: 471.6 g/mol
InChI Key: YXAANMIYXOBWGQ-GOSISDBHSA-N
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Description

Tert-butyl (3R)-3-[7-(1-acetylpiperidin-4-yl)oxy-2-aminobenzimidazol-1-yl]azepane-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tert-butyl group, an azepane ring, and a benzimidazole moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-[7-(1-acetylpiperidin-4-yl)oxy-2-aminobenzimidazol-1-yl]azepane-1-carboxylate typically involves multiple steps, including the formation of the benzimidazole ring, the introduction of the piperidine moiety, and the final coupling with the azepane ring. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R)-3-[7-(1-acetylpiperidin-4-yl)oxy-2-aminobenzimidazol-1-yl]azepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Tert-butyl (3R)-3-[7-(1-acetylpiperidin-4-yl)oxy-2-aminobenzimidazol-1-yl]azepane-1-carboxylate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of various biomolecules.

    Medicine: The compound has potential therapeutic applications, such as serving as a lead compound for the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-[7-(1-acetylpiperidin-4-yl)oxy-2-aminobenzimidazol-1-yl]azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (3R)-3-[7-(1-acetylpiperidin-4-yl)oxy-2-aminobenzimidazol-1-yl]azepane-1-carboxylate
  • Tert-butyl (3R)-3-[7-(1-acetylpiperidin-4-yl)oxy-2-aminobenzimidazol-1-yl]azepane-1-carboxylate

Uniqueness

The uniqueness of tert-butyl (3R)-3-[7-(1-acetylpiperidin-4-yl)oxy-2-aminobenzimidazol-1-yl]azepane-1-carboxylate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H37N5O4

Molecular Weight

471.6 g/mol

IUPAC Name

tert-butyl (3R)-3-[7-(1-acetylpiperidin-4-yl)oxy-2-aminobenzimidazol-1-yl]azepane-1-carboxylate

InChI

InChI=1S/C25H37N5O4/c1-17(31)28-14-11-19(12-15-28)33-21-10-7-9-20-22(21)30(23(26)27-20)18-8-5-6-13-29(16-18)24(32)34-25(2,3)4/h7,9-10,18-19H,5-6,8,11-16H2,1-4H3,(H2,26,27)/t18-/m1/s1

InChI Key

YXAANMIYXOBWGQ-GOSISDBHSA-N

Isomeric SMILES

CC(=O)N1CCC(CC1)OC2=CC=CC3=C2N(C(=N3)N)[C@@H]4CCCCN(C4)C(=O)OC(C)(C)C

Canonical SMILES

CC(=O)N1CCC(CC1)OC2=CC=CC3=C2N(C(=N3)N)C4CCCCN(C4)C(=O)OC(C)(C)C

Origin of Product

United States

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